Methyl 2-amino-3-(3-chlorophenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-(3-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(3-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of methyl 2-nitro-3-(3-chlorophenyl)propanoate.
Reduction: Formation of methyl 2-amino-3-(3-chlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(3-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(3-chlorophenyl)propanoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and undergoes chemical reactions compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3 |
InChI Key |
HTDYPZMXWSPHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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